molecular formula C10H8Cl2N4OS B1674432 iKIX1 CAS No. 656222-54-7

iKIX1

Numéro de catalogue: B1674432
Numéro CAS: 656222-54-7
Poids moléculaire: 303.17 g/mol
Clé InChI: XKQJVBSDCOCZFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

iKIX1 is an antifungal agent that primarily targets the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . These targets play a crucial role in the multidrug resistance pathway in Saccharomyces cerevisiae and the clinically important human pathogen Candida glabrata .

Mode of Action

this compound inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This inhibition prevents the docking of Pdr1 to Gal11A, thereby disrupting the subsequent expression of drug resistance genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the multidrug resistance pathway. By inhibiting the interaction between CgGal11A and CgPdr1, this compound disrupts the transcriptional activation pathway that is key to C. glabrata multidrug resistance . This disruption leads to a decrease in the expression of Pdr1-regulated genes, such as those encoding drug efflux pumps .

Pharmacokinetics

It is known that this compound can inhibit cell growth in a concentration-dependent manner in the presence of 5 µm ketoconazole (ket) in hepg2 cells

Result of Action

The primary result of this compound’s action is the resensitization of drug-resistant C. glabrata to azole antifungals . In azole-resistant C. glabrata strains with gain-of-function PDR1 point mutations, this compound treatment reduces azole-induced transcription of Pdr1 target genes, significantly decreases maximum drug efflux rates, and restores azole sensitivity .

Action Environment

The environment in which this compound acts can significantly influence its efficacy and stability. For instance, in vivo studies have shown that co-treatment with fluconazole and this compound significantly improves survival of moth larvae and reduces disease burdens in mouse models of fungal infection relative to treatment with vehicle or either drug alone . .

Safety and Hazards

IKIX1 is very toxic if swallowed and irritating to skin and eyes . It may cause respiratory irritation . It also poses a possible risk of impaired fertility and harm to unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

The future directions of iKIX1 research involve further exploration of its potential as a novel therapeutic strategy in fungal infectious disease . The feasibility of small-molecule targeting of a transcription factor-binding site in Mediator by this compound has been demonstrated .

Analyse Biochimique

Biochemical Properties

iKIX1 interacts with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This interaction is crucial for the function of this compound as it inhibits Pdr1-dependent gene activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In HepG2 cells, this compound inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole . It also reduces ketoconazole-induced CgPdr1 up-regulation in a durable and concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the suppression of Pdr1-dependent gene activation, which in turn resensitizes drug-resistant C. glabrata to azole antifungals .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that this compound combines with azole to strongly blunt the expression of many azole-activated and Pdr1-dependent genes in both S. cerevisiae and C. glabrata .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Pdr1-dependent gene activation and re-sensitize drug-resistant C. glabrata to effective azole antifungal concentrations . The specific effects of different dosages of this compound in animal models are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound plays a role in the multidrug resistance pathway by interacting with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain .

Méthodes De Préparation

Analyse Des Réactions Chimiques

L'iKIX1 subit principalement des interactions avec des molécules biologiques plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe l'interaction entre le domaine KIX de la sous-unité médiatrice CgGal11A et le domaine d'activation de Pdr1 . Le composé a une concentration inhibitrice (IC50) de 190,2 micromolaires pour cette interaction . Des études in vitro ont montré que l'this compound peut inhiber la régulation à la hausse de l'activité de la luciférase induite par le kétoconazole de manière dose-dépendante .

Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans l'étude de la multirésistance et des infections fongiques. Il a été utilisé pour resensibiliser Candida glabrata résistant aux médicaments aux antifongiques azolés in vitro et dans des modèles animaux . Ce composé a également été utilisé dans des tests de criblage à haut débit pour identifier les inhibiteurs potentiels des interactions protéine-protéine impliquées dans la résistance aux médicaments . De plus, l'this compound a été utilisé dans des tests d'immunoprécipitation de la chromatine pour étudier le recrutement des sous-unités médiatrices aux promoteurs des gènes cibles .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'inhibition de l'interaction entre le domaine KIX de la sous-unité médiatrice CgGal11A et le domaine d'activation de Pdr1 . Cette interaction est cruciale pour l'activation transcriptionnelle des gènes de résistance aux médicaments dans Candida glabrata. En perturbant cette interaction, l'this compound empêche l'expression de ces gènes, resensibilisant ainsi les cellules fongiques aux antifongiques azolés . Le composé se lie à la gorge hydrophobe du domaine KIX, empêchant l'amarrage de Pdr1 et l'activation subséquente des gènes .

Propriétés

IUPAC Name

1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJVBSDCOCZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.